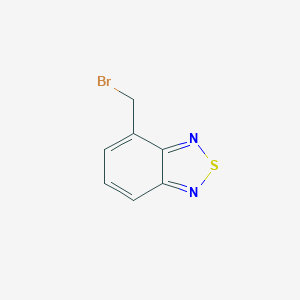

4-(Bromomethyl)-2,1,3-benzothiadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(bromomethyl)-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHNCECWIKLSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379955 | |

| Record name | 4-(bromomethyl)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16405-99-5 | |

| Record name | 4-(Bromomethyl)-2,1,3-benzothiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16405-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(bromomethyl)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)-2,1,3-benzothiadiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(Bromomethyl)-2,1,3-benzothiadiazole. This compound is a key intermediate for the development of novel therapeutic agents and fluorescent probes, owing to the versatile reactivity of the bromomethyl group and the inherent biological and photophysical properties of the 2,1,3-benzothiadiazole scaffold.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₂S | [N/A] |

| Molecular Weight | 229.1 g/mol | [N/A] |

| CAS Number | 16405-99-5 | [N/A] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | Predicted: 139.3-140.3 °C (for 4-Bromo-7-methyl-2,1,3-benzothiadiazole) | [2] |

| Boiling Point | Predicted: 292.7 ± 20.0 °C (for 4-Bromo-7-methyl-2,1,3-benzothiadiazole) | [2] |

| Solubility | Sparingly soluble in water. Soluble in various organic solvents. | [1][3] |

| Stability | Stable under normal conditions. May be sensitive to heat and light. Corrosive to metals. | [4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from 4-methyl-1,2-phenylenediamine. The first step involves the formation of the 2,1,3-benzothiadiazole ring, followed by the radical bromination of the methyl group.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-2,1,3-benzothiadiazole

This protocol details the cyclization of 4-methyl-1,2-phenylenediamine to form the benzothiadiazole core.[5]

-

Materials:

-

4-Methyl-1,2-phenylenediamine

-

Thionyl chloride (SOCl₂)

-

Anhydrous pyridine or triethylamine

-

Anhydrous toluene or dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in anhydrous toluene.

-

Add anhydrous pyridine (3.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Cool the mixture in an ice bath and slowly add thionyl chloride (1.5 eq) dropwise. Caution: This reaction is exothermic and releases HCl gas; perform in a well-ventilated fume hood.

-

After addition, remove the ice bath and heat the mixture to reflux for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction to room temperature and carefully pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol or hexane.[6]

-

Protocol 2: Synthesis of this compound

This protocol describes the radical bromination of the methyl group of 4-methyl-2,1,3-benzothiadiazole using N-bromosuccinimide (NBS).

-

Materials:

-

4-Methyl-2,1,3-benzothiadiazole (from Protocol 1)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-methyl-2,1,3-benzothiadiazole (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with saturated Na₂S₂O₃ solution to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a solvent such as hexane or ethanol.[7]

-

Spectral Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the three aromatic protons on the benzothiadiazole ring, likely in the range of δ 7.5-8.5 ppm. A characteristic singlet for the bromomethyl (-CH₂Br) protons would appear further downfield than a typical methyl group, likely in the range of δ 4.5-5.0 ppm.[8][9]

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals. The carbon of the bromomethyl group is expected to be in the range of δ 30-40 ppm. The aromatic carbons would appear in the typical region of δ 110-155 ppm.[1][10]

-

Mass Spectrometry: The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) at m/z 228 and 230 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom. A prominent fragment would be the loss of the bromine atom (M-Br)⁺ at m/z 149. Further fragmentation of the benzothiadiazole ring would also be observed.[11]

Applications in Drug Development and Research

The 2,1,3-benzothiadiazole scaffold is a privileged structure in medicinal chemistry, known for its electron-accepting nature and ability to engage in various biological interactions.[12] The introduction of a reactive bromomethyl group at the 4-position makes this compound a valuable building block for creating libraries of compounds for drug discovery.

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors incorporate heterocyclic ring systems. The benzothiadiazole core can be functionalized to target the ATP-binding site of various kinases. The bromomethyl group allows for the facile introduction of different side chains to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity. For example, derivatives of benzothiazole have been shown to inhibit signaling pathways such as the PI3K/AKT pathway, which is often dysregulated in cancer.[13]

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. 4-bromo-2,1,3-benzothiadiazole | 22034-13-5 [chemicalbook.com]

- 9. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 4-(bromomethyl)-2,1,3-benzothiadiazole, a valuable intermediate in the development of novel therapeutic agents and functional materials. The document details the necessary chemical precursors, reaction conditions, and experimental protocols. Furthermore, it explores the biological context of benzothiadiazole derivatives, specifically their role in inducing Systemic Acquired Resistance (SAR) in plants, a key pathway in crop protection research.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the construction of the core heterocyclic system, 4-methyl-2,1,3-benzothiadiazole, through the cyclization of a substituted o-phenylenediamine. The second step is a selective free-radical bromination of the methyl group at the 4-position.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-2,1,3-benzothiadiazole

This procedure outlines the formation of the benzothiadiazole ring system from 3-methyl-1,2-phenylenediamine (also known as 4-methyl-1,2-phenylenediamine).[1][2]

Materials:

-

3-Methyl-1,2-phenylenediamine

-

Thionyl chloride (SOCl₂)

-

Anhydrous Pyridine

-

Anhydrous Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-methyl-1,2-phenylenediamine in anhydrous toluene.

-

Add anhydrous pyridine to the solution and stir the mixture at room temperature.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution. This reaction is exothermic and may release HCl gas; therefore, it must be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a separatory funnel containing water.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-methyl-2,1,3-benzothiadiazole.

Step 2: Synthesis of this compound

This step involves the selective bromination of the methyl group of 4-methyl-2,1,3-benzothiadiazole using N-bromosuccinimide (NBS) and a radical initiator.[1]

Materials:

-

4-Methyl-2,1,3-benzothiadiazole

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Standard laboratory glassware for reflux

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-2,1,3-benzothiadiazole in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux. The reaction can also be initiated by exposure to UV light.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis steps. Yields are representative and can vary based on reaction scale and specific conditions.

| Step | Reactant | Product | Reagents | Typical Yield | Reference |

| 1 | 3-Methyl-1,2-phenylenediamine | 4-Methyl-2,1,3-benzothiadiazole | SOCl₂, Pyridine, Toluene | 70-85% | [1] |

| 2 | 4-Methyl-2,1,3-benzothiadiazole | This compound | NBS, AIBN, CCl₄ | 60-80% (Estimated) | [1] |

Biological Context: Systemic Acquired Resistance (SAR)

Benzothiadiazole (BTH) and its derivatives are potent inducers of Systemic Acquired Resistance (SAR) in a variety of plants.[3][4][5][6][7] SAR is a broad-spectrum, long-lasting defense mechanism against a wide range of pathogens. The signaling pathway for BTH-induced SAR is well-characterized and provides a valuable context for the application of benzothiadiazole-based compounds in agriculture and plant science.

The pathway is initiated by the perception of BTH, which acts as a functional analog of the plant defense hormone salicylic acid (SA). This leads to the activation of the key regulatory protein NPR1 (Nonexpresser of Pathogenesis-Related Genes 1), also known as NIM1. Activated NPR1 translocates to the nucleus where it interacts with transcription factors to induce the expression of a battery of Pathogenesis-Related (PR) genes. The products of these genes contribute to an enhanced state of defense, rendering the plant more resistant to subsequent infections.[3][4][5]

This guide provides a foundational understanding of the synthesis and a key biological application of this compound and its parent scaffold. The detailed protocols and contextual information are intended to support further research and development in the fields of medicinal chemistry, drug discovery, and agricultural science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzothiadiazole-Induced Priming for Potentiated Responses to Pathogen Infection, Wounding, and Infiltration of Water into Leaves Requires the NPR1/NIM1 Gene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway. | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Allure of the Benzothiadiazole Core: A Technical Guide to its Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzothiadiazole (BTD) scaffold has solidified its position as a cornerstone in the development of advanced fluorescent materials. Its electron-deficient nature, combined with exceptional photostability and the ease with which its properties can be fine-tuned through chemical modification, makes it a highly attractive core for a diverse range of applications, from bioimaging to organic electronics.[1][2][3] This in-depth technical guide provides a comprehensive overview of the photophysical properties of benzothiadiazole derivatives, offering detailed experimental protocols and a summary of key quantitative data to empower researchers in their exploration of this versatile molecular framework.

Core Photophysical Characteristics

The photophysical behavior of benzothiadiazole derivatives is intrinsically linked to their molecular architecture. The electron-accepting BTD core, when coupled with electron-donating or -withdrawing substituents, gives rise to molecules with significant intramolecular charge transfer (ICT) character.[3] This ICT process is the primary determinant of their absorption and emission properties, leading to desirable characteristics such as large Stokes shifts and pronounced solvatochromism.[2]

Quantitative Photophysical Data

The following tables summarize key photophysical data for a variety of substituted benzothiadiazole derivatives, offering a comparative look at their performance.

Table 1: Photophysical Data of 4-N-Substituted Benzothiadiazole Derivatives [2]

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| 4-amino-BTD | Toluene | 430 | 542 | 112 | 0.61 |

| Dichloromethane | 440 | 575 | 135 | 0.38 | |

| Methanol | 438 | 612 | 174 | 0.04 | |

| 4-(dimethylamino)-BTD | Toluene | 458 | 563 | 105 | 0.44 |

| Dichloromethane | 465 | 592 | 127 | 0.25 | |

| Methanol | 464 | 636 | 172 | 0.01 | |

| 4-(phenylamino)-BTD | Toluene | 445 | 551 | 106 | 0.55 |

| Dichloromethane | 453 | 580 | 127 | 0.35 | |

| Methanol | 452 | 622 | 170 | 0.02 |

Table 2: Photophysical Data of 4,7-Disubstituted Donor-Acceptor-Donor (DAD) Benzothiadiazole Derivatives [4]

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| 1 | Toluene | 488 | 605 | 117 | 0.37 |

| Dichloromethane | 496 | 650 | 154 | 0.15 | |

| 2 | Toluene | 495 | 610 | 115 | 0.25 |

| Dichloromethane | 503 | 665 | 162 | 0.08 | |

| 3 | Toluene | 490 | 598 | 108 | 0.30 |

| Dichloromethane | 498 | 645 | 147 | 0.12 | |

| 4 | Toluene | 485 | 590 | 105 | 0.28 |

| Dichloromethane | 493 | 638 | 145 | 0.10 |

Table 3: Photophysical Data of 4-Ethynyl-2,1,3-benzothiadiazole Derivatives with Varying Donor/Acceptor Substituents [3]

| Substituent | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| -NMe2 | Cyclohexane | 435 | 520 | 85 | 0.85 |

| Toluene | 445 | 560 | 115 | 0.65 | |

| Acetonitrile | 455 | 610 | 155 | 0.05 | |

| -OCH3 | Cyclohexane | 390 | 450 | 60 | 0.70 |

| Toluene | 395 | 480 | 85 | 0.50 | |

| Acetonitrile | 400 | 520 | 120 | 0.10 | |

| -H | Cyclohexane | 370 | 420 | 50 | 0.60 |

| Toluene | 375 | 440 | 65 | 0.45 | |

| Acetonitrile | 380 | 470 | 90 | 0.20 | |

| -NO2 | Cyclohexane | 380 | 430 | 50 | 0.10 |

| Toluene | 385 | 450 | 65 | 0.08 | |

| Acetonitrile | 390 | 480 | 90 | 0.05 |

Experimental Protocols

Accurate and reproducible photophysical characterization is crucial for understanding the structure-property relationships of benzothiadiazole derivatives and for their rational design. The following sections provide detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε), which is a measure of how strongly a substance absorbs light at a given wavelength.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

-

Spectroscopic grade solvents

-

Benzothiadiazole derivative of interest

Procedure:

-

Solution Preparation: Prepare a stock solution of the benzothiadiazole derivative in a suitable spectroscopic grade solvent at a known concentration (e.g., 1 mM). From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the expected λabs.

-

Baseline Correction: Fill a clean quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent's absorbance.

-

Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution.

-

Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 300-700 nm).

-

Data Analysis:

-

Identify the λabs from the spectrum.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration of the sample, and l is the path length of the cuvette (1 cm).

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to determine the emission properties of a molecule, including the wavelength of maximum emission (λem), the Stokes shift, and the fluorescence quantum yield (ΦF).

Materials:

-

Fluorometer

-

Quartz cuvettes (1 cm path length, four-sided polished)

-

Spectroscopic grade solvents

-

Benzothiadiazole derivative of interest

-

A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

Procedure:

-

Solution Preparation: Prepare a dilute solution of the benzothiadiazole derivative in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Excitation and Emission Spectra:

-

To record the emission spectrum, set the excitation wavelength to the λabs of the compound and scan the emission monochromator over a longer wavelength range.

-

To record the excitation spectrum, set the emission monochromator to the λem and scan the excitation monochromator over a shorter wavelength range. The corrected excitation spectrum should be superimposable with the absorption spectrum.

-

-

Quantum Yield (ΦF) Determination (Relative Method):

-

Prepare a solution of a known fluorescent standard in the same solvent as the sample, with an absorbance at the excitation wavelength similar to that of the sample (and below 0.1).

-

Measure the absorbance of both the sample and the standard solution at the excitation wavelength.

-

Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where:

-

Φr is the quantum yield of the reference standard.

-

Is and Ir are the integrated emission intensities of the sample and the reference, respectively.

-

As and Ar are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

ns and nr are the refractive indices of the sample and reference solutions, respectively (can be assumed to be the same if the same solvent is used).

-

-

Study of Solvent Effects (Solvatochromism)

The sensitivity of the absorption and emission spectra of benzothiadiazole derivatives to the polarity of their environment is a key property.

Procedure:

-

Prepare solutions of the benzothiadiazole derivative at the same concentration in a series of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol).

-

Record the absorption and emission spectra for each solution as described in the protocols above.

-

Plot the Stokes shift (in cm-1) against the solvent polarity function, such as the Lippert-Mataga plot, to quantify the change in dipole moment upon excitation.

Mandatory Visualizations

Diagrams created using the DOT language for Graphviz illustrate key workflows and relationships in the study of benzothiadiazole derivatives.

Caption: Experimental workflow for the synthesis, characterization, and application of a benzothiadiazole derivative.

Caption: Proposed mechanism of a lipophilic benzothiadiazole probe for imaging lipid droplets.

References

- 1. Designed benzothiadiazole fluorophores for selective mitochondrial imaging and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Photophysical and redox properties of new donor-acceptor-donor (DAD) compounds containing benzothiadiazole (A) and dimethyldihydroacridine (D) units: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Bromomethyl)-2,1,3-benzothiadiazole (CAS Number: 16405-99-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-2,1,3-benzothiadiazole is a heterocyclic organic compound that belongs to the benzothiadiazole family. This class of compounds is recognized for its versatile applications in medicinal chemistry, materials science, and bioimaging, largely owing to the electron-accepting nature and rigid, planar geometry of the benzothiadiazole core. The presence of a reactive bromomethyl group at the 4-position makes this particular derivative a valuable synthetic intermediate for the introduction of the benzothiadiazole motif into a variety of molecular scaffolds. This guide provides a comprehensive overview of its physicochemical properties, synthesis, purification, reactivity, and applications, with a focus on experimental protocols and data relevant to research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, predicted values from reliable sources are included.

| Property | Value | Source(s) |

| CAS Number | 16405-99-5 | [1] |

| Molecular Formula | C₇H₅BrN₂S | [2] |

| Molecular Weight | 229.1 g/mol | [2] |

| Melting Point | 84.00 - 86.00 °C | |

| Boiling Point | 299.3 °C at 760 mmHg (Predicted) | |

| Density | 1.776 g/cm³ (Predicted) | |

| Appearance | Solid | |

| Solubility | Soluble in a wide range of organic solvents. | [3] |

| InChI | InChI=1S/C7H5BrN2S/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4H2 | [4] |

| SMILES | C1=CC2=NSN=C2C(=C1)CBr | [4] |

Synthesis and Purification

The primary synthetic route to this compound involves the radical bromination of its precursor, 4-methyl-2,1,3-benzothiadiazole.

Synthesis of 4-Methyl-2,1,3-benzothiadiazole (Precursor)

The synthesis of the 4-methyl substituted benzothiadiazole core is typically achieved through the cyclization of 4-methyl-1,2-phenylenediamine with thionyl chloride.[5]

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methyl-1,2-phenylenediamine (e.g., 5.0 g, 40.9 mmol) in anhydrous toluene (100 mL).[5]

-

Addition of Base: Add anhydrous pyridine (e.g., 9.7 mL, 122.7 mmol, 3.0 eq.) to the solution and stir the mixture at room temperature for 10 minutes.[5]

-

Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride (e.g., 4.5 mL, 61.4 mmol, 1.5 eq.) dropwise to the stirred solution over 30 minutes. This step should be performed in a well-ventilated fume hood as the reaction is exothermic and may produce HCl gas.[5]

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110°C for toluene) for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing 100 mL of water.[5]

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.[5]

-

Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).[5]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[5]

-

Purification: Purify the crude product via column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-methyl-2,1,3-benzothiadiazole.[5]

Synthesis of this compound

The target compound is synthesized via a radical bromination of the methyl group of 4-methyl-2,1,3-benzothiadiazole using N-bromosuccinimide (NBS) as the bromine source.[2][6]

Experimental Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-methyl-2,1,3-benzothiadiazole (e.g., 1.0 g, 6.66 mmol) in chloroform (20 mL).[1]

-

Acid Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (10 mL) while stirring.[1]

-

Addition of NBS: Add N-bromosuccinimide (e.g., 1.3 g, 7.32 mmol, 1.1 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.[1]

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.[1]

-

Work-up: Carefully pour the reaction mixture onto crushed ice (approximately 100 g).[1]

-

Quenching: Add a 10% aqueous solution of sodium thiosulfate to quench any remaining bromine until the orange color disappears.[1]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 30 mL).[1]

-

Washing and Drying: Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.[1]

-

Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/DCM gradient) or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield this compound.[1]

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the three aromatic protons on the benzothiadiazole ring, and a characteristic singlet for the bromomethyl protons (CH₂Br), likely in the range of 4.5-5.0 ppm. |

| ¹³C NMR | Signals for the seven carbon atoms, including the bromomethyl carbon, and the six carbons of the benzothiadiazole core. The chemical shifts will be influenced by the electron-withdrawing nature of the thiadiazole ring and the bromine atom. |

| FT-IR | Characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the benzothiadiazole core, and C-Br stretching of the bromomethyl group. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 229.1), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

Reactivity and Stability

The reactivity of this compound is dominated by the bromomethyl group, which is a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the benzothiadiazole moiety onto various molecules containing nucleophilic functional groups such as amines, thiols, and alcohols.

The benzothiadiazole ring itself is relatively stable but can undergo electrophilic substitution reactions on the benzene ring under harsh conditions. It is important to store the compound in a cool, dry, and dark place to prevent degradation. It should be handled in a well-ventilated area, and contact with skin and eyes should be avoided as it is classified as a corrosive solid.[1]

Applications in Research and Drug Development

The 2,1,3-benzothiadiazole scaffold is a privileged structure in medicinal chemistry and materials science.[6] While specific applications of this compound are not extensively documented, its role as a synthetic intermediate allows for its incorporation into molecules with a range of biological activities and functional properties.

Fluorescent Labeling and Bioimaging

Benzothiadiazole derivatives are known to exhibit fluorescence and are used in the development of fluorescent probes for bioimaging.[7][8] The reactive bromomethyl group of this compound can be used to covalently attach the fluorescent benzothiadiazole core to biomolecules, enabling their visualization and tracking in biological systems.

Drug Discovery

The benzothiadiazole nucleus is a key pharmacophore in a variety of therapeutic agents, exhibiting activities such as anticancer and antimicrobial properties.[9][10][11] this compound serves as a building block for the synthesis of novel drug candidates by allowing for the strategic placement of the benzothiadiazole moiety to interact with biological targets.

Safety and Handling

This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[1] It is harmful if swallowed or inhaled. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactive bromomethyl group provides a convenient handle for the incorporation of the electronically and photophysically interesting benzothiadiazole core into a wide range of molecules. This opens up possibilities for the development of novel fluorescent probes for bioimaging and new therapeutic agents for various diseases. While a comprehensive set of experimental data for this specific compound is still emerging, the information available on related structures provides a strong foundation for its application in research and drug development. As with any reactive chemical, proper safety precautions must be observed during its handling and use.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. mdpi.com [mdpi.com]

- 3. resources.biomol.com [resources.biomol.com]

- 4. PubChemLite - this compound (C7H5BrN2S) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. compoundchem.com [compoundchem.com]

- 8. researchgate.net [researchgate.net]

- 9. kgroup.du.edu [kgroup.du.edu]

- 10. jbarbiomed.com [jbarbiomed.com]

- 11. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 4-(Bromomethyl)-2,1,3-benzothiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 4-(Bromomethyl)-2,1,3-benzothiadiazole. The data presented herein is a consolidation of information from analogous compounds and predictive methodologies, intended to serve as a foundational resource for researchers in medicinal chemistry and materials science.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the 2,1,3-benzothiadiazole core and the influence of a bromomethyl substituent on aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.85 | d | ~8.5 | H-7 |

| ~7.60 | t | ~8.0 | H-6 |

| ~7.45 | d | ~7.5 | H-5 |

| ~4.80 | s | - | -CH₂Br |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~154.5 | C-7a |

| ~153.0 | C-3a |

| ~135.0 | C-4 |

| ~129.0 | C-6 |

| ~122.0 | C-5 |

| ~120.0 | C-7 |

| ~32.0 | -CH₂Br |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| Ion | m/z (Predicted) |

| [M]⁺ | 227.9351, 229.9331 |

| [M+H]⁺ | 228.9429, 230.9409 |

| [M+Na]⁺ | 250.9249, 252.9228 |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.[1]

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |

| ~1220 | Strong | C-Br stretch (alkyl bromide) |

| ~800 | Strong | C-H out-of-plane bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Visible (UV-Vis) Absorption

| Solvent | λmax (nm) |

| Chloroform | ~260, ~320 |

Experimental Protocols

The following is a proposed synthetic protocol for this compound, adapted from established methods for the synthesis of related benzothiadiazole derivatives.

Synthesis of 4-Methyl-2,1,3-benzothiadiazole

This procedure is based on the cyclization of 4-methyl-1,2-phenylenediamine.

Materials:

-

4-Methyl-1,2-phenylenediamine

-

Thionyl chloride (SOCl₂)

-

Anhydrous pyridine

-

Anhydrous toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (e.g., 5.0 g, 40.9 mmol) in anhydrous toluene (100 mL).

-

Add anhydrous pyridine (e.g., 9.9 mL, 122.7 mmol) to the solution and stir the mixture at room temperature for 10 minutes.

-

Cool the flask in an ice bath and slowly add thionyl chloride (e.g., 4.5 mL, 61.4 mmol) dropwise over 30 minutes. Caution: This reaction is exothermic and produces HCl gas. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110°C) for 3-5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a separatory funnel containing 100 mL of water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash them sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield 4-methyl-2,1,3-benzothiadiazole.

Bromination of 4-Methyl-2,1,3-benzothiadiazole

This procedure describes the benzylic bromination of 4-methyl-2,1,3-benzothiadiazole.

Materials:

-

4-Methyl-2,1,3-benzothiadiazole

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Round-bottom flask with reflux condenser

-

Light source (e.g., a 250W lamp)

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-methyl-2,1,3-benzothiadiazole in CCl₄.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (BPO or AIBN) to the solution.

-

Heat the mixture to reflux while irradiating with a light source to initiate the radical reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol).

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic pathway for this compound.

Logical Relationship of Spectroscopic Analysis

The diagram below outlines the logical flow of spectroscopic techniques used for the characterization of the target compound.

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

References

A Technical Guide to 4-(Bromomethyl)-2,1,3-benzothiadiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(Bromomethyl)-2,1,3-benzothiadiazole, a key heterocyclic intermediate. It details the compound's physicochemical properties, provides in-depth experimental protocols for its synthesis, and illustrates its utility as a versatile building block in medicinal chemistry and materials science.

Physicochemical Properties

This compound is a substituted aromatic compound featuring a benzothiadiazole core. The presence of a reactive bromomethyl group makes it a valuable precursor for further chemical modifications. Key quantitative data are summarized below.

| Property | Value | Reference |

| Molecular Weight | 229.1 g/mol | [1][2] |

| Molecular Formula | C₇H₅BrN₂S | [1][2] |

| CAS Number | 16405-99-5 | [1] |

| MDL Number | MFCD00457946 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process. First, the core 4-methyl-2,1,3-benzothiadiazole scaffold is synthesized, followed by a selective radical bromination of the methyl group.

Logical Synthesis Workflow

The following diagram illustrates the high-level workflow for the synthesis of the target compound.

Caption: General workflow for synthesizing this compound.

Protocol 2.1: Synthesis of 4-Methyl-2,1,3-benzothiadiazole (Core Scaffold)

This protocol details the cyclization of 4-methyl-1,2-phenylenediamine to form the benzothiadiazole core.[3]

Materials:

-

4-Methyl-1,2-phenylenediamine

-

Anhydrous Toluene

-

Anhydrous Pyridine

-

Thionyl chloride (SOCl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (for extraction)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methyl-1,2-phenylenediamine (e.g., 5.0 g, 40.9 mmol) in 100 mL of anhydrous toluene.

-

Base Addition: Add anhydrous pyridine (e.g., 9.7 mL, 122.7 mmol, 3.0 eq.) to the solution and stir the mixture for 10 minutes at room temperature.

-

Thionyl Chloride Addition: Cool the flask to 0 °C in an ice bath. Slowly add thionyl chloride (e.g., 4.5 mL, 61.4 mmol, 1.5 eq.) dropwise over 30 minutes. Caution: This step is exothermic and may produce HCl gas; perform in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 110°C for toluene) for 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a separatory funnel containing 100 mL of water.

-

Extraction: Extract the aqueous layer three times with 50 mL portions of dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 50 mL of saturated NaHCO₃ solution (twice) and 50 mL of brine (once).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure 4-methyl-2,1,3-benzothiadiazole.[3]

Protocol 2.2: Bromination of 4-Methyl-2,1,3-benzothiadiazole

This protocol describes the radical bromination of the methyl group on the benzothiadiazole core to yield the final product.[3]

Materials:

-

4-Methyl-2,1,3-benzothiadiazole (from Protocol 2.1)

-

Chloroform (CHCl₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

N-Bromosuccinimide (NBS)

-

Crushed Ice

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-methyl-2,1,3-benzothiadiazole (e.g., 1.0 g, 6.66 mmol) in 20 mL of chloroform.

-

Acid Addition: Cool the solution in an ice bath and slowly add 10 mL of concentrated sulfuric acid while stirring.

-

NBS Addition: Add N-bromosuccinimide (e.g., 1.3 g, 7.32 mmol, 1.1 eq.) in portions over 15 minutes, ensuring the internal temperature remains below 10°C.

-

Reaction: Allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto approximately 100 g of crushed ice.

-

Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash, dry, and concentrate the organic phase. The crude product can then be purified by column chromatography to isolate this compound.

Applications in Drug Discovery and Materials Science

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties.[3] Derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5]

This compound serves as a key intermediate, allowing for the introduction of various functional groups at the 4-position via nucleophilic substitution reactions. This versatility enables the generation of diverse chemical libraries for biological screening.

Role as a Chemical Intermediate

The diagram below outlines the role of this compound as a building block for creating novel derivatives for further research and development.

Caption: Use of this compound in generating chemical libraries.

References

The Electron-Accepting Nature of the 2,1,3-Benzothiadiazole Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzothiadiazole (BTD) scaffold is a heterocyclic aromatic compound that has garnered significant attention in materials science and medicinal chemistry. Its inherent electron-deficient character makes it a powerful electron-accepting unit when incorporated into larger molecular structures. This technical guide provides an in-depth analysis of the electron-accepting nature of the BTD core, detailing its electronic properties, relevant experimental methodologies, and its role in modulating key biological signaling pathways.

Core Electronic Properties of the 2,1,3-Benzothiadiazole Scaffold

The electron-accepting properties of the BTD scaffold arise from the presence of the electron-withdrawing thiadiazole ring fused to a benzene ring. This fusion results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO), enabling the molecule to readily accept electrons. The LUMO is predominantly localized on the benzothiadiazole moiety, which is a key characteristic of its function in donor-acceptor systems.[1] This feature is crucial for the design of materials with specific optoelectronic properties, such as those used in organic solar cells and organic light-emitting diodes (OLEDs).[2][3][4]

The electronic properties of BTD can be finely tuned by chemical modification, particularly at the 4 and 7 positions. The introduction of electron-withdrawing or electron-donating groups at these positions can significantly alter the HOMO and LUMO energy levels and, consequently, the material's band gap and charge transport properties.[5][6] For instance, fluorination of the BTD core is an effective strategy to lower the HOMO level, which is beneficial for improving the open-circuit voltage in organic photovoltaic devices.[5]

Quantitative Electronic Data

The following tables summarize key quantitative data for a selection of 2,1,3-benzothiadiazole derivatives, providing a comparative overview of their electronic properties.

Table 1: Frontier Molecular Orbital Energies and Band Gaps of Selected 2,1,3-Benzothiadiazole Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |

| 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole | -5.60 | -3.22 | 2.38 | [1] |

| 4,7-bis(5-(selenophen-2-yl)thiophen-2-yl)benzothiadiazole | -5.12 | -3.37 | 1.75 | [1] |

| 4,7-di(pyridin-2-yl)-2,1,3-benzothiadiazole | -5.76 | -3.38 | 2.38 | [1] |

| 4,7-bis(2,3-dihydrothieno[3,4-b][1][7]dioxin-5-yl)-2,1,3-benzothiadiazole | -4.78 | -3.03 | 1.75 | [1] |

| 5-fluoro-6-((2-octyldodecyl)oxy)-4,7-di(thiophen-2-yl)benzo[c][1][8][9]thiadiazole based polymer (PTBTT) | -5.68 | -3.91 | 1.77 | [10] |

| 5-fluoro-4,7-bis(4-hexylthiophen-2-yl)-6-((2-octyldodecyl)oxy)benzo[c][1][8][9]thiadiazole based polymer (PHTBTHT) | -5.71 | -3.72 | 1.99 | [10] |

| 5-fluoro-4,7-di(furan-2-yl)-6-((2-octyldodecyl)oxy)benzo-[c][1][8][9]thiadiazole based polymer (PFBTF) | -5.61 | -4.04 | 1.57 | [10] |

| 5-fluoro-6-((2-octyldodecyl)oxy)-4,7-bis(thieno[3,2-b]thiophen-2-yl)benzo[c][1][8][9]thiadiazole based polymer (PTTBTTT) | -5.51 | -3.71 | 1.80 | [10] |

Experimental Protocols

The characterization of the electron-accepting nature of the BTD scaffold relies on a combination of electrochemical, spectroscopic, and computational methods.

Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole

A key precursor for many BTD-based materials is 4,7-dibromo-2,1,3-benzothiadiazole, which serves as a versatile building block for cross-coupling reactions.

Protocol:

-

Dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid under a nitrogen atmosphere.

-

Add N-bromosuccinimide (NBS) portion-wise to the solution at a controlled temperature (e.g., 60°C) and stir for an extended period (e.g., 12 hours).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the precipitate and wash thoroughly with deionized water, methanol, and n-hexane.

-

Dry the resulting solid to obtain 4,7-dibromo-2,1,3-benzothiadiazole.

Note: Alternative methods using hydrobromic acid and bromine have also been reported.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to determine the HOMO and LUMO energy levels of a compound.

Protocol:

-

Prepare a solution of the BTD derivative in a suitable solvent (e.g., dichloromethane or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, NBu₄PF₆).

-

Use a standard three-electrode setup consisting of a working electrode (e.g., platinum wire or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or saturated calomel electrode).

-

Record the cyclic voltammogram by scanning the potential between a defined range.

-

Determine the onset oxidation (E_ox) and reduction (E_red) potentials from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 5.1]

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to determine the optical band gap.

Protocol:

-

Prepare a dilute solution of the BTD derivative in a suitable solvent (e.g., chloroform or dichloromethane).

-

Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range.

-

Identify the absorption maximum (λ_max) corresponding to the π-π* transition or intramolecular charge transfer (ICT) band.

-

Determine the onset of the absorption edge (λ_onset) from the spectrum.

-

Calculate the optical band gap (E_g) using the formula: E_g (eV) = 1240 / λ_onset (nm).

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful computational tool to model the electronic structure and predict the optoelectronic properties of BTD derivatives.

Protocol:

-

Software: Utilize a quantum chemistry software package such as Gaussian.

-

Method: Employ a suitable functional and basis set, for example, the B3LYP hybrid functional with the 6-31G(d) basis set.

-

Geometry Optimization: Perform a geometry optimization of the molecule to find its lowest energy conformation.

-

Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

-

Electronic Properties: Calculate the HOMO and LUMO energy levels, the molecular orbital distributions, and simulate the UV-Vis absorption spectrum.

Visualization of Key Pathways and Workflows

The electron-accepting nature of the BTD scaffold is not only relevant for materials science but also for the development of therapeutic agents and biological probes. BTD derivatives have been shown to interact with and modulate key cellular signaling pathways.

Experimental Workflow for BTD Derivative Development

Caption: A typical experimental workflow for the development of functionalized 2,1,3-benzothiadiazole derivatives.

BTD Derivatives as Inhibitors of the JAK/STAT Signaling Pathway

Caption: The JAK/STAT signaling pathway and the inhibitory action of 2,1,3-benzothiadiazole derivatives on JAK.

BTD-based Probes for Imaging the PI3K/AKT Signaling Pathway

Caption: The PI3K/AKT signaling pathway and the use of BTD-based fluorescent probes to image active AKT.

Conclusion

The 2,1,3-benzothiadiazole scaffold is a cornerstone in the development of advanced organic materials and bioactive molecules due to its potent electron-accepting nature. The ability to systematically tune its electronic properties through synthetic modification provides a powerful platform for creating tailored functionalities. The experimental and computational protocols outlined in this guide offer a framework for the rational design and characterization of novel BTD derivatives. Furthermore, the visualization of their interactions with key biological pathways underscores their growing importance in drug discovery and development, particularly in the fields of oncology and immunology. The continued exploration of this versatile scaffold promises to yield further innovations across multiple scientific disciplines.

References

- 1. Page loading... [guidechem.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. BD750, a benzothiazole derivative, inhibits T cell proliferation by affecting the JAK3/STAT5 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

- 8. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organic molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Radical Bromination of 4-Methyl-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the selective radical bromination of the methyl group of 4-methyl-2,1,3-benzothiadiazole. This reaction, a Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as a brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to yield 4-(bromomethyl)-2,1,3-benzothiadiazole. This product is a valuable intermediate for further functionalization in the development of novel therapeutics and functional materials. The protocol emphasizes conditions that favor the desired benzylic bromination over competitive electrophilic aromatic substitution.

Introduction

The 2,1,3-benzothiadiazole (BTD) scaffold is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the BTD core is crucial for modulating its physicochemical and pharmacological properties. The methyl group at the 4-position of 4-methyl-2,1,3-benzothiadiazole serves as a convenient handle for introducing various substituents. Selective benzylic bromination is a key transformation, converting the relatively inert methyl group into a reactive bromomethyl group, which can readily participate in nucleophilic substitution reactions.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine radicals, which favors the desired radical substitution pathway at the benzylic position while minimizing undesirable side reactions like electrophilic addition to the aromatic ring.[1][2] The reaction is typically initiated by heat or light in the presence of a radical initiator.[3]

Reaction Principle

The radical bromination of 4-methyl-2,1,3-benzothiadiazole proceeds via a free-radical chain mechanism. The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN). The resulting radicals abstract a hydrogen atom from the benzylic methyl group of 4-methyl-2,1,3-benzothiadiazole to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine molecule, generated in situ from NBS, to form the desired product, this compound, and a bromine radical which propagates the chain reaction.

Data Presentation

The following table summarizes representative quantitative data for the radical bromination of 4-methyl-2,1,3-benzothiadiazole.

| Parameter | Value |

| Starting Material | 4-methyl-2,1,3-benzothiadiazole |

| Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) |

| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN) |

| Molar Ratio (Starting Material:NBS:AIBN) | 1 : 1.1 : 0.05 |

| Reaction Temperature | Reflux (approx. 77°C for CCl₄, 82°C for CH₃CN) |

| Reaction Time | 4-8 hours |

| Product | This compound |

| Typical Yield | 60-80% |

Experimental Protocol

Materials:

-

4-methyl-2,1,3-benzothiadiazole

-

N-Bromosuccinimide (NBS), recrystallized from water if necessary

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methyl-2,1,3-benzothiadiazole (1.0 eq.) in anhydrous carbon tetrachloride or acetonitrile.

-

Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.).

-

Reaction Execution: Heat the reaction mixture to reflux under an inert atmosphere. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material. The reaction is typically complete within 4-8 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct. Wash the solid with a small amount of the reaction solvent.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of radical bromination of 4-methyl-2,1,3-benzothiadiazole.

References

Application Notes and Protocols for the Derivatization of 2,1,3-Benzothiadiazole at the C4 Position

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,1,3-Benzothiadiazole (BTD) is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science due to its unique electronic and photophysical properties. The functionalization of the BTD core, particularly at the C4 position, is a key strategy for modulating its biological activity and material characteristics. This document provides detailed protocols for several common methods for the derivatization of BTD at the C4 position, including direct C-H arylation, C-H borylation followed by Suzuki-Miyaura cross-coupling, and electrophilic nitration. Quantitative data from representative reactions are summarized in tables for easy comparison, and relevant biological signaling pathways and experimental workflows are visualized.

Core Derivatization Strategies at the C4 Position

The primary strategies for the functionalization of the benzothiadiazole ring at the C4 position involve transition-metal-catalyzed C-H activation and cross-coupling reactions, as well as electrophilic aromatic substitution. The electron-withdrawing nature of the thiadiazole ring influences the reactivity of the fused benzene ring, making the C4 and C7 positions susceptible to certain transformations.

Palladium-Catalyzed Direct C-H Arylation

Direct C-H arylation is a powerful and atom-economical method for forming C-C bonds. Palladium catalysis enables the direct coupling of aryl halides with the C-H bonds of BTD, often showing regioselectivity for the C4 and C7 positions.

Experimental Protocol: General Procedure for Palladium-Catalyzed C4-H Arylation of 2,1,3-Benzothiadiazole

-

Materials:

-

2,1,3-Benzothiadiazole (1.0 equiv)

-

Aryl bromide or iodide (1.2 - 2.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Phosphine ligand (e.g., P(o-tolyl)₃, PCy₃·HBF₄) (4-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, KOAc) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., DMA, Toluene, Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a dry Schlenk flask, add 2,1,3-benzothiadiazole, the aryl halide, palladium(II) acetate, the phosphine ligand, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the specified temperature (typically 80-150 °C) and stir for the indicated time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 4-aryl-2,1,3-benzothiadiazole.

-

Table 1: Representative Data for Palladium-Catalyzed C4-H Arylation of 2,1,3-Benzothiadiazole

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | K₂CO₃ (2) | DMA | 130 | 24 | 75 |

| 2 | 4-Iodoanisole | Pd(OAc)₂ (3) | PCy₃·HBF₄ (6) | K₂CO₃ (2) | Toluene | 110 | 18 | 82 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Cs₂CO₃ (2) | Dioxane | 100 | 24 | 68 |

| 4 | 3-Bromopyridine | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | K₂CO₃ (2) | DMA | 130 | 20 | 55 |

Iridium-Catalyzed C-H Borylation and Subsequent Suzuki-Miyaura Coupling

This two-step strategy offers a versatile route to a wide range of C4-substituted BTDs. First, an iridium catalyst is used to regioselectively install a boronic ester group at the C4 position. The resulting boronate can then participate in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various organic halides.

Experimental Protocol: Iridium-Catalyzed C4-H Borylation of 2,1,3-Benzothiadiazole

-

Materials:

-

2,1,3-Benzothiadiazole (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)

-

[Ir(cod)OMe]₂ (1.5 mol%)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)

-

Anhydrous solvent (e.g., THF, Cyclohexane)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

In a glovebox, combine 2,1,3-benzothiadiazole, B₂pin₂, [Ir(cod)OMe]₂, and dtbpy in a dry reaction vessel.

-

Add the anhydrous solvent.

-

Seal the vessel and stir the mixture at the specified temperature (e.g., 80 °C) for the required time (monitor by GC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole can be purified by column chromatography or used directly in the subsequent coupling step.

-

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Borylated-2,1,3-Benzothiadiazole

-

Materials:

-

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole (1.0 equiv)

-

Aryl or vinyl halide (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

-

Solvent mixture (e.g., Dioxane/water, Toluene/water)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a Schlenk flask, add the 4-borylated-2,1,3-benzothiadiazole, the organic halide, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Perform a standard aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Table 2: Representative Data for Suzuki-Miyaura Coupling of 4-Borylated-2,1,3-Benzothiadiazole

| Entry | Organic Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 88 |

| 2 | 2-Bromothiophene | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 10 | 91 |

| 3 | (E)-1-Bromo-2-phenylethene | Pd(PPh₃)₄ (4) | K₂CO₃ (2) | Toluene/H₂O | 85 | 16 | 78 |

| 4 | 4-Bromobenzonitrile | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85 |

Electrophilic Nitration

Electrophilic nitration of 2,1,3-benzothiadiazole typically yields the 4-nitro derivative, which can serve as a precursor for the synthesis of other C4-functionalized analogs, such as 4-amino-2,1,3-benzothiadiazole.

Experimental Protocol: Synthesis of 4-Nitro-2,1,3-benzothiadiazole

-

Materials:

-

2,1,3-Benzothiadiazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

-

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 2,1,3-benzothiadiazole to the cold sulfuric acid with stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.

-

Add the cold nitrating mixture dropwise to the solution of benzothiadiazole in sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain 4-nitro-2,1,3-benzothiadiazole.

-

Table 3: Characterization Data for 4-Nitro-2,1,3-benzothiadiazole

| Property | Value |

| Appearance | Yellow solid |

| Melting Point | 175-177 °C |

| ¹H NMR (CDCl₃, δ) | 8.65 (d, 1H), 8.30 (d, 1H), 7.80 (t, 1H) |

| ¹³C NMR (CDCl₃, δ) | 154.2, 149.8, 138.5, 129.1, 125.4, 120.8 |

| Yield | 85-95% |

Signaling Pathways and Experimental Workflows

Benzothiadiazole derivatives have been shown to modulate various signaling pathways implicated in diseases such as cancer. For instance, certain derivatives act as inhibitors of key proteins like Signal Transducer and Activator of Transcription 3 (STAT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Application Notes and Protocols: 4-(Bromomethyl)-2,1,3-benzothiadiazole as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-2,1,3-benzothiadiazole is a versatile fluorogenic reagent designed for the detection and visualization of biological thiols and for cellular imaging applications. The 2,1,3-benzothiadiazole (BTD) core is an electron-deficient heterocyclic system that serves as a fluorophore. The bromomethyl group provides a reactive site for nucleophilic substitution, particularly with the sulfhydryl groups of cysteine residues in proteins and low molecular weight thiols such as glutathione (GSH). Upon reaction with a thiol, the non-fluorescent or weakly fluorescent this compound is converted into a highly fluorescent thioether derivative, enabling a "turn-on" fluorescence response. This property makes it a valuable tool for studying the role of thiols in various biological processes and for labeling specific cellular components.

Synthesis of this compound

The synthesis of this compound can be achieved via the radical bromination of 4-methyl-2,1,3-benzothiadiazole.

Protocol 2.1: Synthesis of 4-Methyl-2,1,3-benzothiadiazole

This protocol describes the cyclization of 4-methyl-1,2-phenylenediamine using thionyl chloride.[1]

Materials:

-

4-Methyl-1,2-phenylenediamine

-

Anhydrous Toluene

-

Anhydrous Pyridine

-

Thionyl chloride (SOCl₂)

-

Ice bath

-

Standard glassware for organic synthesis

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methyl-1,2-phenylenediamine (e.g., 5.0 g, 40.9 mmol) in anhydrous toluene (100 mL).

-

Add anhydrous pyridine (e.g., 9.7 mL, 122.7 mmol, 3.0 eq.) to the solution and stir the mixture at room temperature for 10 minutes.[1]

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride (e.g., 4.5 mL, 61.4 mmol, 1.5 eq.) dropwise to the stirred solution over 30 minutes. Caution: This step is exothermic and may produce HCl gas. Perform in a well-ventilated fume hood.[1]

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110°C for toluene) for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing 100 mL of water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).[1]

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield 4-methyl-2,1,3-benzothiadiazole as a solid.[1]

Protocol 2.2: Radical Bromination of 4-Methyl-2,1,3-benzothiadiazole

This protocol describes the synthesis of this compound from 4-methyl-2,1,3-benzothiadiazole.

Materials:

-

4-Methyl-2,1,3-benzothiadiazole

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Standard glassware for organic synthesis with reflux condenser and light source (e.g., a sunlamp)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-